3-(4-Methoxyphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-20-11-9-18(21-14)25-17-10-12-22(13-17)19(23)8-5-15-3-6-16(24-2)7-4-15/h3-4,6-7,9,11,17H,5,8,10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMKSAIFQNEEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methoxyphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one, also known by its CAS number 2034502-63-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 341.4 g/mol. The compound features a methoxyphenyl group and a pyrrolidine ring substituted with a pyrimidine moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 2034502-63-9 |
Phosphodiesterase Inhibition
A notable mechanism of action for this compound is its potential role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP), which are critical in various signaling pathways. Inhibiting PDE4 has been associated with therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Research has indicated that compounds with similar structures exhibit selectivity for PDE4, suggesting that this compound may also possess this activity . This could lead to applications in treating overactive bladder syndrome by alleviating symptoms like frequent urination.
Case Studies
While specific case studies on this compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Efficacy : A study on structurally related compounds demonstrated effective antimicrobial activity against resistant strains of bacteria, indicating a promising avenue for further exploration in drug development .
- PDE4 Inhibition : Research highlighted the importance of PDE inhibitors in managing respiratory conditions and indicated that compounds targeting this pathway could significantly improve patient outcomes .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Functional Group Impact on Properties
Pyrimidine vs. Oxadiazole (Target vs. ) :
- The pyrimidine group in the target compound may enhance binding to ATP pockets in kinases, while the oxadiazole in improves metabolic stability and acts as a bioisostere for esters or amides.
Propargyl Ketone (): The triple bond in compound 7 increases electrophilicity, making it reactive in selenation reactions. This contrasts with the target compound’s saturated propanone, which likely prioritizes stability over reactivity.
Pyrrole vs. Pyrimidine ( vs.
Piperazine-Triazolopyrimidine () :
- The piperazine linker in introduces conformational flexibility, while the triazolopyrimidine moiety may mimic purine bases, suggesting applications in antiviral or anticancer therapies.
Pharmacological and Physicochemical Profiles
- Lipophilicity: The 4-methoxyphenyl group increases logP in all compounds, but substituents like dimethylamino () or piperazine () introduce polarity.
- Solubility: The dimethylamino group in enhances water solubility through protonation, whereas the pyrimidine in the target compound may reduce it.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 3-(4-Methoxyphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one?
- Methodological Answer : Multi-step organic synthesis is typically employed, involving nucleophilic substitution and coupling reactions. For example, intermediates can be synthesized using diazomethane in dichloromethane with triethylamine as a base, followed by purification via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol to achieve high purity .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Single-crystal X-ray diffraction is critical for structural elucidation. Data collection at 293 K with SHELXL refinement (R factor <0.05) ensures accuracy. For disordered regions, apply restraints and validate using SHELX tools for error analysis .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Use nitrile gloves, chemical-resistant suits, and fume hoods to prevent exposure. Store in airtight containers under dry conditions. In case of spills, avoid water rinsing and use inert absorbents. Respiratory protection is required if aerosols form during handling .
Advanced Research Questions
Q. How can discrepancies in crystallographic refinement (e.g., twinned data) be resolved for this compound?
- Methodological Answer : SHELXL’s "TWIN" and "BASF" commands allow refinement of twinned datasets. For high-resolution data, utilize anisotropic displacement parameters. Cross-validate with the Hirshfeld surface analysis to identify weak electron density regions .
Q. What reaction optimization strategies minimize byproducts during synthesis?
- Methodological Answer : Maintain strict temperature control (-20°C to -15°C) to suppress side reactions. Use ethereal diazomethane for selective methylation. Monitor reaction progress via TLC, and employ gradient elution in column chromatography to isolate intermediates effectively .
Q. How can computational modeling predict reactivity or binding interactions for this compound?
- Methodological Answer : Generate SMILES notations and InChI keys (e.g., from PubChem) for molecular docking. Density Functional Theory (DFT) calculations can identify electrophilic sites (e.g., pyrrolidin-1-yl oxygen) for functionalization or interaction studies .
Q. Which analytical techniques ensure purity and structural integrity post-synthesis?
- Methodological Answer : Combine H/C NMR (for functional group verification) with High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight. Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Q. How do structural analogs (e.g., 3-(4-Methoxyphenyl)pyrazole) inform SAR studies?
- Methodological Answer : Compare electronic profiles (via Hammett σ constants) and steric effects of analogs listed in chemical catalogs (e.g., Kanto Reagents). Substitute the pyrimidin-4-yloxy group with bromine or morpholine to assess activity changes in biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
